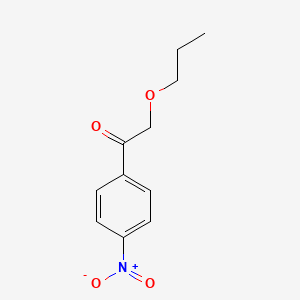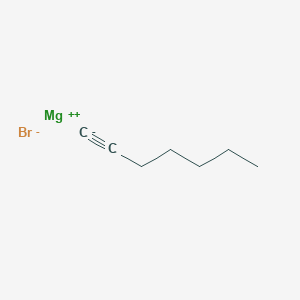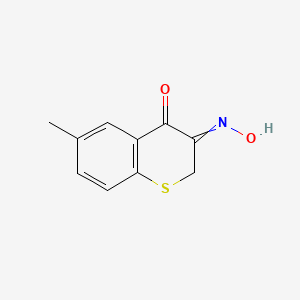
1-(4-Nitrophenyl)-2-propoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-2-propoxyethan-1-one is an organic compound that features a nitrophenyl group attached to a propoxyethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-propoxyethan-1-one typically involves the reaction of 4-nitrophenyl derivatives with propoxyethanone under controlled conditions. One common method involves the use of 4-nitrophenylacetohydrazonoyl bromide as a precursor, which is then reacted with propoxyethanone in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nitrophenyl)-2-propoxyethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyethanone moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-2-propoxyethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the propoxyethanone moiety.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-2-propoxyethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-2-propoxyethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The propoxyethanone moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-2-propoxyethan-1-one can be compared with other similar compounds such as:
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.
4-Nitrophenylchloroformate: Used in the synthesis of carbamates and other derivatives with antimicrobial and antioxidant activities.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which combines a nitrophenyl group with a propoxyethanone backbone, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
61493-24-1 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-propoxyethanone |
InChI |
InChI=1S/C11H13NO4/c1-2-7-16-8-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3 |
Clé InChI |
DPTGZRADVAPUHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)
![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)

phosphanium bromide](/img/structure/B14593072.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)


![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)

![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
